molecular formula C17H11ClF2N2O B2802051 2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 941930-45-6

2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2802051
CAS RN: 941930-45-6
M. Wt: 332.73
InChI Key: BDZWMAOTNQZBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative and has been studied extensively for its biological activities.

Scientific Research Applications

Myocardial Perfusion Imaging with PET

The synthesis and evaluation of fluorine-18 labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with positron emission tomography (PET) were conducted. These compounds demonstrated high heart uptake and low background uptake in both mouse and mini swine models, suggesting their potential as MPI agents due to their promising biological properties, including stability, fast clearance from major organs, and high heart-to-liver ratio (Mou et al., 2012).

GPR39 Agonists Modulated by Zinc

Research into novel GPR39 agonists led to the identification of compounds initially characterized as kinase inhibitors. These compounds demonstrated potent activity against GPR39 in the presence of zinc, suggesting a role for zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This expands the potential for these compounds in targeting G protein-coupled receptors for therapeutic applications (Sato et al., 2016).

Anticancer, Antiangiogenic, and Antioxidant Activities

A series of pyridazinone derivatives were synthesized and evaluated for their potential anticancer, antiangiogenic, and antioxidant properties. Certain compounds exhibited inhibitory activity close to standard treatments and showed potent antiangiogenic activity against key cytokines involved in tumor progression, as well as significant antioxidant activities (Kamble et al., 2015).

Corrosion Inhibition

Pyridazinone derivatives were investigated for their performance as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated promising inhibitive action, suggesting their potential for industrial applications in corrosion prevention (Kalai et al., 2020).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O/c18-14-2-1-3-15(20)13(14)10-22-17(23)9-8-16(21-22)11-4-6-12(19)7-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZWMAOTNQZBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

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